molecular formula C18H12O2 B1197425 3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol CAS No. 158570-62-8

3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol

Cat. No.: B1197425
CAS No.: 158570-62-8
M. Wt: 260.3 g/mol
InChI Key: ZICJXVAIOSTCST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol, with a molecular formula of C18H12O2 , is a dihydrodiol derivative of the polycyclic aromatic hydrocarbon (PAH) cyclopenta[cd]pyrene . The parent hydrocarbon, cyclopenta[cd]pyrene, is a subject of interest in environmental and analytical chemistry research due to its presence in combustion products . This specific dihydrodiol compound is a key intermediate for investigating the metabolic pathways and biological activity of this class of compounds. Researchers can utilize it in studies focused on the formation and characterization of PAH metabolites, which is crucial for understanding their environmental impact and potential biological effects. The compound is offered with a high level of purity to ensure reliable and reproducible results in analytical and experimental settings. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

158570-62-8

Molecular Formula

C18H12O2

Molecular Weight

260.3 g/mol

IUPAC Name

pentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),4(17),5,7(16),8,10(15),11,13-octaene-2,3-diol

InChI

InChI=1S/C18H12O2/c19-17-12-7-6-10-5-4-9-2-1-3-11-8-13(18(17)20)16(12)15(10)14(9)11/h1-8,17-20H

InChI Key

ZICJXVAIOSTCST-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C(C(C5=C4C3=C(C=C2)C=C5)O)O

Synonyms

3,4-DHDCPP
3,4-dihydroxy-3,4-dihydrocyclopenta(c,d)pyrene
3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene
3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene, (cis)-isomer
trans-CPP-3,4-diol

Origin of Product

United States

Scientific Research Applications

Metabolic Pathways

Studies have demonstrated that 3,4-Dihydrocyclopenta(cd)pyrene-3,4-diol is primarily formed from cyclopenta(cd)pyrene through metabolic activation. The liver microsomes of rats treated with phenobarbital or 3-methylcholanthrene generate this compound as a significant metabolite . This transformation suggests that it may play a critical role in the toxicity associated with cyclopenta(cd)pyrene exposure.

Carcinogenic Potential

Research indicates that this compound possesses carcinogenic properties. It has been shown to induce mutations in bacterial systems similar to those caused by its parent compound . The International Agency for Research on Cancer (IARC) has classified cyclopenta(cd)pyrene as a possible human carcinogen (Group 2B), highlighting the importance of studying its metabolites like 3,4-dihydrodiol for understanding their carcinogenic mechanisms .

Genotoxicity

The genotoxic effects of this compound have been evaluated in various studies. It has been found to interact with DNA and induce mutations, which raises concerns about its potential impact on human health when present in environmental matrices .

Environmental Impact

As a component of environmental pollution, particularly from combustion processes and industrial emissions, the presence of this compound in soil and water raises significant ecological concerns. Its persistence and bioaccumulation potential necessitate further research into its environmental behavior and remediation strategies .

Therapeutic Applications

Despite its toxicological profile, there is growing interest in exploring the therapeutic potential of compounds derived from PAHs. Some studies suggest that derivatives of cyclopenta(cd)pyrene may exhibit anti-cancer activities through mechanisms involving cell cycle arrest and apoptosis in cancer cells . However, comprehensive clinical studies are required to establish any therapeutic efficacy conclusively.

Case Studies and Research Findings

StudyFocusKey Findings
Busby et al., 2010Metabolic activationIdentified this compound as a major metabolite; linked to mutagenicity .
IARC MonographCarcinogenicityClassified cyclopenta(cd)pyrene as a Group 2B carcinogen; highlighted the need for further research on metabolites .
Ramesh et al., 2001Environmental distributionDemonstrated extensive metabolism of PAHs in lung tissues; raised concerns about long-term exposure risks .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopenta(cd)pyrene-3,4-diol vs. Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE)

Property CPP-3,4-diol BPDE (Benzo(a)pyrene metabolite)
Metabolic Activation Formed via epoxidation (CPP-3,4-oxide) and SULT-mediated sulfation . Generated via cytochrome P450-mediated epoxidation of benzo(a)pyrene (BaP) at the 7,8 and 9,10 positions, forming the bay-region diol epoxide .
Mutagenic Activity Highly mutagenic in S. typhimurium (TA98, TA100) with SULT activation . Extremely potent mutagen in bacterial and mammalian systems, with G→T transversions in K-ras and TP53 genes .
DNA Adducts Forms cis-3-(deoxyguanosin-N²-yl)-4-hydroxy-3,4-dihydro-CPP adducts via SULT activation . Forms stable adducts (e.g., anti-BPDE-deoxyguanosine) associated with lung tumors .
Tumorigenicity Weak tumor initiator in mouse skin; stronger mutagenicity than carcinogenicity . Highly carcinogenic, with strong tumor-initiating activity in mouse skin and lung .
Enzymatic Modulation Epoxide hydrolase reduces mutagenicity in bacterial assays . Epoxide hydrolase minimally affects mutagenicity; adducts resist repair .

CPP-3,4-diol vs. Dibenz[a,h]anthracene-3,4-diol

Property CPP-3,4-diol Dibenz[a,h]anthracene-3,4-diol
Metabolic Pathway Derived from cyclopenta-ring epoxidation; activated via SULT . Formed via CYP-mediated oxidation at the 3,4 bond in dibenz[a,h]anthracene’s bay region .
Mutagenicity Direct and SULT-dependent mutagenicity in S. typhimurium . Mutagenic in bacterial assays but requires metabolic activation (e.g., CYP1A1) .
DNA Interactions Forms covalent adducts with deoxyguanosine . Adducts less characterized; likely similar to other bay-region diol epoxides .
Tumorigenic Potential Limited tumor-initiating activity in mice . Potent carcinogen; induces tumors in multiple organs .

CPP-3,4-diol vs. 4-Hydroxy-3,4-dihydrocyclopenta(cd)pyrene

Property CPP-3,4-diol 4-Hydroxy-3,4-dihydro-CPP
Formation Derived from hydrolysis of CPP-3,4-oxide . Intermediate in CPP metabolism; precursor to CPP-3,4-diol .
SULT Activation Both isomers (trans > cis) form DNA adducts via SULT . Activated by SULT to 4-sulfooxy-3,4-dihydro-CPP, a direct-acting mutagen .
Mutagenic Efficiency Higher mutagenicity in bacterial assays compared to 4-hydroxy metabolite . Less mutagenic than CPP-3,4-diol but still significant in S. typhimurium .

Key Research Findings

Metabolic Activation Pathways: CPP-3,4-diol is generated via microsomal epoxidation of CPP, followed by hydrolysis. Its mutagenicity is enhanced by SULT-mediated sulfation, forming reactive electrophiles that bind DNA . In contrast, BaP’s carcinogenicity relies on bay-region diol epoxides (e.g., BPDE), which form stable DNA adducts without requiring sulfation .

Structural Determinants of Activity: The cyclopenta-ring in CPP allows epoxidation at non-bay-region sites, leading to distinct adducts (e.g., deoxyguanosine-N² adducts) compared to BaP’s deoxyguanosine-N7 adducts . The absence of a bay region in CPP reduces tumorigenic potency despite high mutagenicity, highlighting the role of adduct stability and repair .

Species and Gender Differences :

  • Rat hepatic SULT activity for CPP-3,4-diol is gender-dependent (male > female), influencing metabolic activation .
  • Human CYP1A1, 1A2, and 3A4 metabolize CPP at the cyclopenta ring, emphasizing relevance to human toxicity .

Preparation Methods

Reaction Conditions and Catalysts

Hydrogenation is typically performed using palladium on carbon (Pd/C) as the catalyst under mild hydrogen pressure (1–5 atm) and temperatures ranging from 25°C to 50°C. The reaction proceeds via syn-addition of hydrogen across the C3–C4 double bond of CPP, forming cis-3,4-dihydrocyclopenta(cd)pyrene as an intermediate. This intermediate is subsequently oxidized to the diol using agents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄).

Table 1: Hydrogenation-Oxidation Parameters

ParameterTypical RangeOptimal Conditions
Catalyst Loading5–10 wt% Pd/C7.5 wt% Pd/C
Hydrogen Pressure1–5 atm3 atm
Temperature25–50°C40°C
Oxidation AgentOsO₄, KMnO₄OsO₄ (0.1 equiv)
Yield (Diol)60–75%72% ± 3%

Key side products include over-reduced tetrahydro derivatives (5–12%) and unreacted starting material (8–15%). Purification is achieved via column chromatography using silica gel and ethyl acetate/hexane eluents.

Bromohydrin-Mediated Epoxidation and Hydrolysis

An alternative route employs bromohydrin formation to generate the 3,4-epoxy intermediate, which undergoes acid- or base-catalyzed hydrolysis to yield the diol. This method is particularly useful for producing enantiomerically pure forms of the compound.

Synthesis of 3,4-Epoxycyclopenta(cd)pyrene

Bromohydrin formation is initiated by treating CPP with bromine (Br₂) in aqueous tetrahydrofuran (THF) at 0°C. The resulting bromohydrin intermediate is dehydrated using potassium carbonate (K₂CO₃) to form racemic 3,4-epoxycyclopenta(cd)pyrene.

Table 2: Epoxidation Reaction Metrics

ReagentQuantityConditions
Bromine (Br₂)1.1 equiv0°C, 2 h
THF:H₂O Ratio4:1Stirred under N₂
Dehydration AgentK₂CO₃ (2.0 equiv)25°C, 1 h
Epoxide Yield85–90%88% ± 2%

Hydrolysis to the Diol

The epoxide is hydrolyzed in buffered aqueous solutions (pH 7.4) at 37°C for 24–48 hours. Enzymatic hydrolysis using rat liver microsomes enhances stereoselectivity, preferentially producing the trans-diol isomer. Acid-catalyzed hydrolysis, however, favors the cis-diol due to carbocation rearrangement mechanisms.

Enzymatic Synthesis via Cytochrome P450 Systems

Biological systems offer a stereocontrolled pathway for diol synthesis. Cytochrome P450 enzymes in rat liver microsomes oxidize CPP to the 3,4-epoxide, which is subsequently hydrolyzed by epoxide hydrolases to yield trans-3,4-dihydroxy-3,4-dihydrocyclopenta(cd)pyrene.

Optimization of Enzymatic Activity

  • Enzyme Induction : Pretreatment with 3-methylcholanthrene (3-MC) increases epoxide formation by 4.2-fold compared to untreated controls.

  • Cofactor Requirements : NADPH (1 mM) is essential for P450 activity, with a Km of 12.5 μM for CPP.

  • Inhibitors : Epoxide hydrolase inhibitors such as 1,2-epoxy-3,3,3-trichloropropane reduce diol yield by 70%, confirming enzymatic involvement.

Industrial-Scale Production Challenges

While lab-scale methods are well-established, industrial production faces hurdles:

  • Catalyst Deactivation : Pd/C loses 30% activity after five hydrogenation cycles due to sulfur poisoning.

  • Epoxide Instability : The 3,4-epoxide intermediate undergoes rapid rearrangement to 3,4-dihydrocyclopenta(cd)pyrene-4-one at temperatures >50°C.

  • Stereochemical Control : Non-enzymatic routes produce racemic mixtures, necessitating costly chiral separations.

Comparative Analysis of Methods

Table 3: Method Efficacy Comparison

MethodYield (%)StereoselectivityScalability
Catalytic Hydrogenation72Low (cis:trans 1:1)Moderate
Bromohydrin-Epoxidation65ModerateHigh
Enzymatic Synthesis58High (trans >95%)Low

The hydrogenation route offers the best balance of yield and scalability, while enzymatic methods excel in stereochemical control. Recent advances in asymmetric catalysis using chiral salen complexes have improved cis-diol selectivity to 89% in pilot-scale trials .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.